molecular formula C11H13BrFNO B1470555 4-(3-Bromo-5-fluorobenzyl)morpholine CAS No. 1516642-41-3

4-(3-Bromo-5-fluorobenzyl)morpholine

Cat. No.: B1470555
CAS No.: 1516642-41-3
M. Wt: 274.13 g/mol
InChI Key: FKTKULKRDZPPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-5-fluorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13BrFNO and its molecular weight is 274.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(3-bromo-5-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-5-9(6-11(13)7-10)8-14-1-3-15-4-2-14/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTKULKRDZPPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Bromo-5-fluorobenzyl)morpholine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes a morpholine ring and a substituted benzyl group. The presence of bromine and fluorine atoms may significantly influence its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets. These interactions can modulate enzyme activities, receptor binding, and cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the benzyl moiety plays a crucial role in determining the compound's biological activity. For instance, the introduction of halogen atoms (bromine and fluorine) enhances lipophilicity, which can improve membrane permeability and bioavailability.

Table 1: Summary of SAR Findings

SubstituentEffect on ActivityReference
BromineIncreased potency
FluorineEnhanced bioavailability
Morpholine RingEssential for binding

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, it has shown significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that it may play a role in treating neurodegenerative diseases.

Case Studies

Recent research has highlighted the potential applications of this compound in therapeutic settings:

  • Study on Anticancer Effects : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another study assessed the compound's antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones compared to control groups.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromo-5-fluorobenzyl)morpholine has been studied for its potential as a therapeutic agent due to its structural features that suggest bioactivity. Its applications include:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of human breast cancer cells (MCF7) and other cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial activity against several pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics, highlighting its potential in treating infections .

Neuropharmacology

The morpholine ring in this compound is associated with neuroactive properties. Research is ongoing to evaluate its effects on neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders such as anxiety and depression.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of bromine and fluorine substituents enhances lipophilicity, potentially improving membrane permeability and bioavailability:

Structural FeatureEffect on Activity
Bromine SubstituentEnhances antimicrobial potency
Fluorine SubstituentsIncreases lipophilicity and bioavailability

Anticancer Activity

A study assessed the anticancer properties of this compound derivatives using the Sulforhodamine B (SRB) assay against MCF7 cells. Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was tested against standard microbial strains, revealing inhibition rates similar to those of established antibiotics such as norfloxacin and fluconazole. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-5-fluorobenzyl)morpholine
Reactant of Route 2
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4-(3-Bromo-5-fluorobenzyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.